N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide
CAS No.: 1060203-40-8
Cat. No.: VC11921119
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060203-40-8 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C21H22N2O4/c1-26-17-3-2-4-18(12-17)27-13-20(24)22-16-8-7-14-9-10-23(19(14)11-16)21(25)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,22,24) |
| Standard InChI Key | KYCSNGHACAZDFV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Introduction
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide is a novel organic compound with potential applications in medicinal chemistry. This compound combines structural features such as an indole ring, a cyclopropanecarbonyl group, and a methoxyphenoxyacetamide moiety. These components suggest potential biological activity, particularly in enzyme inhibition and therapeutic applications.
Synthesis
The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(3-methoxyphenoxy)acetamide involves multi-step organic reactions. Key steps include:
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Formation of the Cyclopropanecarbonyl Group:
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Reacting cyclopropanecarbonyl chloride with an indole derivative under basic conditions.
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Attachment of the Methoxyphenoxyacetamide Moiety:
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Coupling reactions using acetamide derivatives and phenolic compounds.
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Optimization Conditions:
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Reaction temperature, solvent choice (e.g., dichloromethane or ethanol), and catalysts are critical for yield and purity.
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Enzyme Inhibition
The indole core and amide functionality are common in small molecule inhibitors that target enzymes like:
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Enhancer of Zeste Homolog 2 (EZH2): Implicated in histone methylation and gene regulation, particularly in cancers.
Antitumor Potential
Compounds with similar structures have demonstrated:
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Cytotoxic activity against cancer cell lines.
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Ability to modulate epigenetic markers (e.g., H3K27me3).
Applications in Medicinal Chemistry
This compound's pharmacological potential lies in:
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Epigenetic Modulation:
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Targeting histone-modifying enzymes for cancer treatment.
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Drug Development:
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Serving as a lead compound for further optimization to enhance potency and selectivity.
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Challenges
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Lack of comprehensive experimental data on pharmacokinetics and toxicity.
Research Opportunities
Future studies should focus on:
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In Vitro Evaluation:
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Assessing enzyme inhibition profiles and cytotoxicity against tumor cell lines.
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In Vivo Studies:
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Testing efficacy in animal models to evaluate therapeutic potential.
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